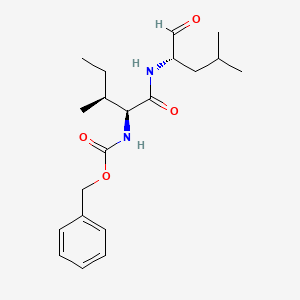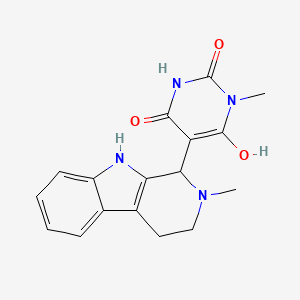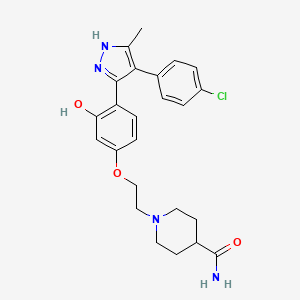![molecular formula C29H34N8O3 B612019 N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPR1J-340 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) enzyme. This compound has shown significant potential in the treatment of acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow. BPR1J-340 inhibits the phosphorylation of FLT3 and signal transducer and activator of transcription 5 (STAT5), leading to apoptosis in FLT3-internal tandem duplication positive (FLT3-ITD+) AML cells .
Scientific Research Applications
BPR1J-340 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the inhibition of FLT3 kinase activity and its effects on cellular signaling pathways.
Biology: BPR1J-340 is employed in research to understand the molecular mechanisms underlying FLT3-ITD+ AML and to explore potential therapeutic strategies.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of AML. It is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industry: BPR1J-340 is used in the development of new anticancer drugs and in the optimization of existing therapeutic strategies
Preparation Methods
The synthesis of BPR1J-340 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .
For industrial production, the synthesis process would be optimized for large-scale manufacturing, ensuring high yield and purity of the final product. This typically involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
BPR1J-340 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: BPR1J-340 can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
BPR1J-340 exerts its effects by selectively inhibiting the FLT3 enzyme, which plays a crucial role in the proliferation and survival of AML cells. The compound binds to the active site of FLT3, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular proliferation and induction of apoptosis in FLT3-ITD+ AML cells. The molecular targets and pathways involved include FLT3, STAT5, and various apoptotic regulators such as Mcl-1 .
Comparison with Similar Compounds
BPR1J-340 is compared with other FLT3 inhibitors, such as BPR1J-97. In preclinical studies, BPR1J-340 demonstrated superior efficacy compared to BPR1J-97, with a higher complete remission ratio at a lower dose. This highlights the uniqueness of BPR1J-340 in terms of its potency and selectivity .
Similar compounds include:
BPR1J-97: Another FLT3 inhibitor with lower efficacy compared to BPR1J-340.
Midostaurin: A multi-targeted kinase inhibitor used in the treatment of AML.
Quizartinib: A selective FLT3 inhibitor with potential therapeutic applications in AML
Properties
Molecular Formula |
C29H34N8O3 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H34N8O3/c1-3-24-16-27(35-40-24)32-29(39)30-18-20-4-8-22(9-5-20)25-17-26(34-33-25)31-28(38)23-10-6-21(7-11-23)19-37-14-12-36(2)13-15-37/h4-11,16-17H,3,12-15,18-19H2,1-2H3,(H2,30,32,35,39)(H2,31,33,34,38) |
InChI Key |
VHFDRDHFZFLAAT-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C |
Canonical SMILES |
CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BPR1J340; BPR1J 340; BPR1J-340. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)







![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)
